

Application Notes: N-Methyl-p-(o-tolylazo)aniline in Dye Synthesis

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Compound of Interest

Compound Name: *N-Methyl-p-(o-tolylazo)aniline*

Cat. No.: B090830

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Introduction

N-Methyl-p-(o-tolylazo)aniline is a monoazo dye characterized by the presence of a single azo group (-N=N-) linking an o-tolyl group to an N-methylaniline moiety.[1] Azo dyes are the most significant class of synthetic colorants, accounting for over 60% of all dyes used in various industries.[1] Their widespread use is attributed to their straightforward synthesis, cost-effectiveness, and the vast range of colors achievable by modifying the aromatic structures.[2]

The synthesis of **N-Methyl-p-(o-tolylazo)aniline** follows the fundamental two-step reaction sequence common to most azo dyes:

- **Diazotization:** A primary aromatic amine, in this case, o-toluidine (2-methylaniline), is converted into a diazonium salt by treatment with nitrous acid at low temperatures (0–5 °C). [3]
- **Azo Coupling:** The resulting diazonium salt, an electrophile, reacts with a coupling component rich in electrons, such as N-methylaniline, through an electrophilic aromatic substitution to form the final azo dye.[1][4]

Based on its chemical structure—a substituted p-aminoazobenzene core—**N-Methyl-p-(o-tolylazo)aniline** can be classified as a disperse dye.[5] Disperse dyes are non-ionic, sparingly soluble in water, and are primarily used for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate.[5][6] They are applied from a fine aqueous dispersion and diffuse into the fiber, where they are retained by physical interactions.[5]

Key Applications

- **Textile Industry:** As a disperse dye, its primary application is in the coloration of synthetic textiles, imparting shades likely in the yellow-to-orange range. The specific color depends on the electronic properties of the substituents on the aromatic rings.^[2]
- **Chemical Intermediate:** It can serve as a precursor for the synthesis of more complex polyazo dyes or other specialized organic compounds.
- **Research:** Used in research and development to study structure-property relationships in azo dyes, including solvatochromism, thermal stability, and photochemical properties.

Quantitative Data Summary

The following table presents typical characterization data for a synthesized monoazo dye like **N-Methyl-p-(o-tolylazo)aniline**. Experimental values should be determined for each synthesized batch.

Parameter	Value	Notes
Compound Name	N-Methyl-p-(o-tolylazo)aniline	
Molecular Formula	C ₁₄ H ₁₅ N ₃	
Molecular Weight	225.29 g/mol	
Appearance	Yellow to Orange Crystalline Solid	Typical for this class of dye.
Melting Point	Varies (e.g., 80-90 °C)	To be determined experimentally.
Theoretical Yield	Based on limiting reagent	Calculated from stoichiometry.
Actual Yield	75-90%	Representative range for this reaction.
λ _{max} (in Ethanol)	~410-430 nm	Expected absorption maximum.
Molar Absorptivity (ε)	~20,000-30,000 L mol ⁻¹ cm ⁻¹	To be determined via spectrophotometry.

Experimental Protocols

Protocol 1: Synthesis of N-Methyl-p-(o-tolylazo)aniline

This protocol details the synthesis via the diazotization of o-toluidine and subsequent coupling with N-methylaniline.

Materials:

- o-Toluidine (2-methylaniline)
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- N-methylaniline

- Sodium Acetate (CH_3COONa)
- Ethanol
- Distilled Water
- Ice

Part A: Diazotization of o-Toluidine

- In a 250 mL beaker, combine 5.35 g (0.05 mol) of o-toluidine with 15 mL of concentrated HCl and 50 mL of water. Stir until the amine fully dissolves, forming the hydrochloride salt.
- Cool the solution to 0–5 °C in an ice-water bath with constant stirring. Some precipitation of the salt may occur.[7]
- In a separate 100 mL beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of water.
- Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[8]
- After the addition is complete, stir the mixture for an additional 10 minutes. The resulting clear, pale yellow solution is the diazonium salt of o-toluidine and should be kept cold and used immediately.[1]

Part B: Azo Coupling Reaction

- In a 500 mL beaker, dissolve 5.35 g (0.05 mol) of N-methylaniline in a solution of 5 mL of concentrated HCl and 100 mL of water.
- Cool this solution to 0–5 °C in an ice-water bath.
- Slowly add the cold diazonium salt solution (from Part A) to the cold N-methylaniline solution with vigorous mechanical stirring.
- A brightly colored precipitate should form immediately.[7]

- After the addition is complete, add a solution of 8 g of sodium acetate dissolved in 30 mL of water to buffer the pH, which promotes the coupling reaction.
- Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

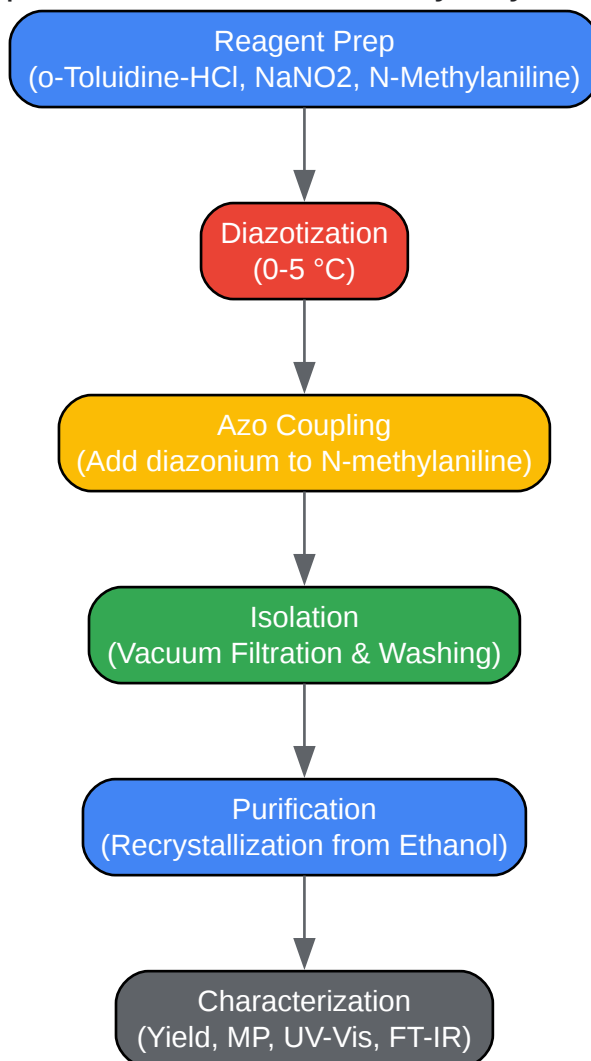
Part C: Isolation and Purification

- Collect the solid dye product by vacuum filtration using a Büchner funnel.
- Wash the crude product on the filter with several portions of cold water to remove any unreacted salts and acids.
- Press the solid as dry as possible on the funnel.
- For purification, recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
- Determine the final yield, melting point, and characterize using spectroscopic methods (e.g., UV-Vis, FT-IR).

Visualizations

Caption: Chemical synthesis pathway for **N-Methyl-p-(o-tolylazo)aniline**.

Experimental Workflow for Dye Synthesis



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Caption: Step-by-step workflow for the laboratory synthesis of the azo dye.

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